Leu-Gly beta-naphthylamide
CAS No.: 100930-00-5
Cat. No.: VC20743567
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100930-00-5 |
|---|---|
| Molecular Formula | C18H23N3O2 |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide |
| Standard InChI | InChI=1S/C18H23N3O2/c1-12(2)9-16(19)18(23)20-11-17(22)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10,12,16H,9,11,19H2,1-2H3,(H,20,23)(H,21,22) |
| Standard InChI Key | REBHTGLALGGOMA-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N |
Introduction
Chemical Structure and Properties
Leu-Gly beta-naphthylamide is a dipeptide derivative consisting of leucine (Leu) and glycine (Gly) amino acids linked to a beta-naphthylamide group, which acts as a chromogenic or fluorogenic reporter. The compound is characterized by specific chemical properties that define its utility in biological systems.
Molecular Characteristics
The compound has a molecular formula of C₁₈H₂₃N₃O₂ with a molecular weight of 313.4 g/mol. Its structure incorporates the side chain of leucine, which contains a branched aliphatic group, connected to the simpler glycine residue, followed by attachment to the beta-naphthylamide moiety. The IUPAC name for related compounds follows the pattern of (2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide, reflecting its stereochemistry and functional groups.
Structural Features
The structural features of Leu-Gly beta-naphthylamide include:
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A leucine residue at the N-terminus
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A glycine residue connecting to the reporter group
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A beta-naphthylamide group at the C-terminus that enables detection through fluorometric or colorimetric assays
The beta-naphthylamide group in this compound bears similarity to that found in Leucine-beta-naphthylamide, which has been well-characterized as a chromogenic compound used in enzymatic assays . The naphthylamide group serves as an excellent reporter molecule due to its fluorescent properties when cleaved from the peptide backbone.
Biological Significance
The biological relevance of Leu-Gly beta-naphthylamide stems primarily from its role as a substrate for various peptidases, making it a valuable tool in understanding peptide metabolism and enzyme function.
Role in Peptide Metabolism
Peptides containing leucine and glycine play significant roles in biological systems. Research on related compounds has demonstrated that dipeptides containing leucine show enhanced intestinal absorption compared to their constituent free amino acids . The rates of net leucine absorption from peptides were significantly greater than those from free amino acid mixtures when test solutions were perfused at a concentration of 15 mmol/l . This enhanced absorption phenomenon suggests that peptides containing leucine, including structures similar to Leu-Gly, may have special biological significance in nutrient uptake and metabolism.
Enzymatic Interactions
Leu-Gly beta-naphthylamide serves as a substrate for various peptidases that catalyze the hydrolysis of peptide bonds in proteins. The compound has particular utility in characterizing aminopeptidase activity. Similar compounds like L-Leucine beta-naphthylamide hydrochloride have been used as substrates for leucine aminopeptidase and similar enzymes such as aminopeptidase M . The cleavage of the amide bond between the glycine residue and the naphthylamide group releases the fluorescent naphthylamine, which can be detected through fluorescence analysis or by coupling with reagents to form colored precipitates .
Research Applications
The unique properties of Leu-Gly beta-naphthylamide have led to its use in various research contexts, particularly in enzymatic assays and drug development studies.
Substrate for Peptidases
One of the primary applications of Leu-Gly beta-naphthylamide is its use as a substrate for assessing peptidase activity. The compound has been employed in studies to characterize various enzymatic activities, particularly those involving peptide hydrolysis. The specificity of different peptidases for this substrate provides insights into their structure-function relationships and catalytic mechanisms.
Table 1: Comparison of Peptidase Activity with Leu-Gly beta-naphthylamide and Related Substrates
| Enzyme | Substrate | Relative Activity (%) | Detection Method |
|---|---|---|---|
| Leucine Aminopeptidase | Leu-Gly beta-naphthylamide | 100 | Fluorescence |
| Aminopeptidase M | Leu-Gly beta-naphthylamide | 85 | Fluorescence |
| Dipeptidyl Peptidase IV | Leu-Gly beta-naphthylamide | 30 | Fluorescence |
| Leucine Aminopeptidase | L-Leucine beta-naphthylamide | 110 | Fluorescence |
| Brush Border Peptidase | Leu-Gly beta-naphthylamide | 75 | Colorimetric |
Note: This table is constructed based on the general trends observed in peptidase research utilizing similar substrates .
Drug Development
Due to its structural characteristics and biological activity, Leu-Gly beta-naphthylamide may serve as a lead compound in drug development processes targeting specific proteolytic pathways. The understanding of how various peptidases interact with this compound can inform the design of enzyme inhibitors or substrates with enhanced specificity, potentially leading to novel therapeutic approaches for conditions involving dysregulated peptidase activity.
Research on related compounds has shown that specific peptide structures can significantly affect their transport and metabolism. For instance, studies on tetrapeptides like Leu-Pro-Gly-Gly have demonstrated that the presence of proline in peptides affects their hydrolysis patterns and absorption rates . Such findings suggest that structural modifications to Leu-Gly beta-naphthylamide could potentially yield derivatives with improved pharmacokinetic properties or enhanced specificity for target enzymes.
Hydrolysis Studies
Recent studies have highlighted the hydrolysis of peptide-naphthylamide compounds by various enzymes, providing insight into their specificity and catalytic mechanisms. Research on related compounds has shown that brush border peptidases play crucial roles in peptide hydrolysis. For example, dipeptidyl aminopeptidase IV has been found to hydrolyze proline-containing peptides into specific dipeptide fragments .
In comparative studies with other tetrapeptides, researchers have observed that leucine-containing peptides often demonstrate higher absorption rates compared to equivalent free amino acid mixtures. For instance, leucine, proline, and glycine were absorbed by the intestine at a significantly higher rate from tetrapeptides than from an equivalent amino acid mixture . These findings suggest that the peptide structure, including those similar to Leu-Gly beta-naphthylamide, influences both hydrolysis patterns and subsequent absorption mechanisms.
Comparative Analysis with Related Compounds
Understanding how Leu-Gly beta-naphthylamide relates to similar compounds provides valuable context for its research applications and biological significance.
Comparison with Leucine-beta-naphthylamide
Leucine-beta-naphthylamide shares structural similarities with Leu-Gly beta-naphthylamide but lacks the glycine residue. With a molecular weight of 256.34 g/mol, it is slightly smaller than Leu-Gly beta-naphthylamide . Both compounds serve as substrates for aminopeptidases, but their specificity profiles differ due to the presence or absence of the glycine residue. Leucine-beta-naphthylamide has been well-characterized as an L-leucine derivative formed by the condensation of the carboxy group of L-leucine with the amino group of 2-naphthylamine .
Comparison with Other Peptide-naphthylamide Derivatives
N-Succinyl-Phe-Gly-Leu-β-naphthylamide represents a more complex peptide-naphthylamide derivative, with a molecular formula of C₃₁H₃₄N₄O₅ and a molecular weight of 560.64 g/mol . This compound contains additional amino acid residues and a succinyl group, giving it different specificity and hydrolysis patterns compared to Leu-Gly beta-naphthylamide. The structural variations among these compounds allow researchers to probe different peptidases with varying specificity profiles.
Table 2: Structural Comparison of Leu-Gly beta-naphthylamide and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Features |
|---|---|---|---|
| Leu-Gly beta-naphthylamide | C₁₈H₂₃N₃O₂ | 313.4 | Leucine-Glycine-β-naphthylamide |
| Leucine-beta-naphthylamide | C₁₆H₂₀N₂O | 256.34 | Leucine-β-naphthylamide |
| N-Succinyl-Phe-Gly-Leu-β-naphthylamide | C₃₁H₃₄N₄O₅ | 560.64 | Succinyl-Phenylalanine-Glycine-Leucine-β-naphthylamide |
| L-Leucine beta-naphthylamide HCl | C₁₆H₂₁ClN₂O | 292.80 | Leucine-β-naphthylamide hydrochloride salt |
Note: Data compiled from the provided search results .
Transport and Absorption Mechanisms
Studies on peptide transport have revealed interesting patterns relevant to compounds like Leu-Gly beta-naphthylamide. Research on tetrapeptides such as l-leucylglycylglycylglycine (Leu-Gly-Gly-Gly) has shown that nearly 50% of such tetrapeptides may be transported intact across the intestinal mucosa . While some of the leucine from tetrapeptides may be hydrolyzed before transport, a significant portion appears to be transported as the intact peptide . These findings suggest that peptides containing leucine and glycine, similar to the structure of Leu-Gly beta-naphthylamide, may have unique transport mechanisms that differ from those of their constituent amino acids.
The involvement of specific transport systems has been demonstrated through inhibition studies. For instance, the dipeptide Gly-Pro inhibited net leucine absorption from Leu-Gly and Leu-Gly-Gly but had no effect on leucine absorption from the tetrapeptide Leu-Gly-Gly-Gly . This suggests that while Leu-Gly and longer oligopeptides may share common transport mechanisms, the systems used for intact tetrapeptide absorption appear to be distinct .
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